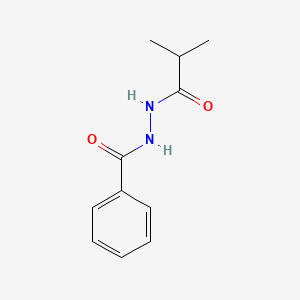![molecular formula C21H22ClN3O3S B12162114 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B12162114.png)
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-4-(1,1-二氧化-1,2-噻嗪烷-2-基)-N-[2-(1H-吲哚-1-基)乙基]苯甲酰胺是一种复杂的有机化合物,其特征在于苯甲酰胺核心被氯基团和1,1-二氧化-1,2-噻嗪烷-2-基部分取代。
准备方法
合成路线和反应条件
2-氯-4-(1,1-二氧化-1,2-噻嗪烷-2-基)-N-[2-(1H-吲哚-1-基)乙基]苯甲酰胺的合成通常涉及多步有机反应。一种常见的路线包括:
苯甲酰胺核心的形成: 第一步涉及在碱性条件下用2-(1H-吲哚-1-基)乙胺酰化2-氯-4-氨基苯甲酰氯,形成苯甲酰胺核心。
噻嗪烷部分的引入: 下一步涉及用二氧化硫和合适的胺环化中间体,以引入1,1-二氧化-1,2-噻嗪烷-2-基。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高产率和纯度。这可能包括使用连续流动反应器更好地控制反应条件,以及使用高通量筛选来确定最有效的催化剂和溶剂。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在吲哚部分,导致形成各种氧化衍生物。
还原: 还原反应可以靶向硝基或噻嗪烷环,可能导致形成胺或还原的硫化合物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 还原剂如氢化铝锂 (LiAlH4) 或氢气 (H2) 在钯催化剂存在下经常使用。
取代: 在碱性条件下,可以使用胺、硫醇或醇盐等亲核试剂来取代氯基团。
主要产物
氧化: 氧化的吲哚衍生物。
还原: 胺或还原的硫化合物。
取代: 取决于所用亲核试剂的不同,各种取代的苯甲酰胺。
科学研究应用
化学
在化学中,该化合物被用作合成更复杂分子的构建块。其独特的结构允许探索新的反应机制,并开发新的合成方法。
生物学
在生物学研究中,该化合物可以用作探针来研究酶相互作用和受体结合,因为它具有潜在的生物活性。它也可以作为针对特定酶或受体的药物发现计划中的先导化合物。
医药
在医药领域,2-氯-4-(1,1-二氧化-1,2-噻嗪烷-2-基)-N-[2-(1H-吲哚-1-基)乙基]苯甲酰胺正在研究其潜在的治疗效果。它可能表现出抗炎、抗癌或抗菌特性,使其成为药物开发的候选者。
工业
在工业中,该化合物可用于开发具有特定性能的新材料,例如需要独特化学功能的聚合物或涂层。
作用机制
该化合物的作用机制取决于其具体应用。在药物化学中,它可能与酶或受体等分子靶点相互作用,调节其活性。吲哚部分可以参与π-π堆积相互作用,而苯甲酰胺核心可以与生物靶点形成氢键。噻嗪烷环也可能有助于该化合物的总体结合亲和力和特异性。
相似化合物的比较
类似化合物
- 2-氯-4-(1,1-二氧化-1,2-噻嗪烷-2-基)苯甲酸
- N-(2-(1H-吲哚-1-基)乙基)-2-氯苯甲酰胺
- 4-(1,1-二氧化-1,2-噻嗪烷-2-基)-N-(2-(1H-吲哚-1-基)乙基)苯甲酰胺
独特性
与类似化合物相比,2-氯-4-(1,1-二氧化-1,2-噻嗪烷-2-基)-N-[2-(1H-吲哚-1-基)乙基]苯甲酰胺因同时存在吲哚和噻嗪烷部分而脱颖而出,这可能赋予其独特的生物活性和化学反应性。这些官能团的组合可以导致与生物靶点的增强结合相互作用以及合成应用中新颖的反应模式。
属性
分子式 |
C21H22ClN3O3S |
|---|---|
分子量 |
431.9 g/mol |
IUPAC 名称 |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(2-indol-1-ylethyl)benzamide |
InChI |
InChI=1S/C21H22ClN3O3S/c22-19-15-17(25-11-3-4-14-29(25,27)28)7-8-18(19)21(26)23-10-13-24-12-9-16-5-1-2-6-20(16)24/h1-2,5-9,12,15H,3-4,10-11,13-14H2,(H,23,26) |
InChI 键 |
KYCGPSRJROHOTI-UHFFFAOYSA-N |
规范 SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone](/img/structure/B12162039.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide](/img/structure/B12162041.png)
![3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12162043.png)
![2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B12162044.png)
![methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12162047.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one](/img/structure/B12162054.png)
![3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B12162059.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12162075.png)
![N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B12162079.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12162105.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12162109.png)

![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12162124.png)
